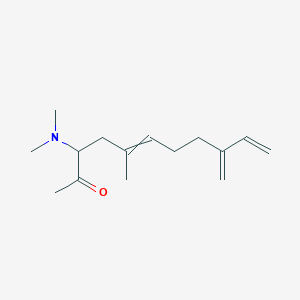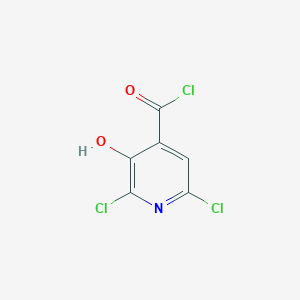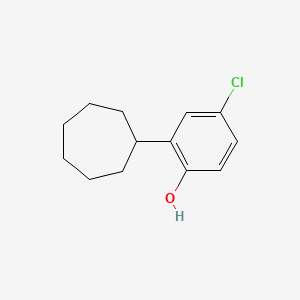![molecular formula C22H40SSn B14262334 Tributyl[1-(phenylsulfanyl)butyl]stannane CAS No. 156943-58-7](/img/structure/B14262334.png)
Tributyl[1-(phenylsulfanyl)butyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[1-(phenylsulfanyl)butyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 1-(phenylsulfanyl)butyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[1-(phenylsulfanyl)butyl]stannane can be synthesized through the reaction of tributyltin hydride with 1-(phenylsulfanyl)butyl halide under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS). This method is efficient and yields the desired organotin hydride, which can then be further reacted to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
Tributyl[1-(phenylsulfanyl)butyl]stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Radical Reactions: Common reagents include AIBN and light for radical initiation.
Substitution Reactions: Halides and other electrophiles can react with the tin compound under appropriate conditions.
Major Products Formed
Reduction Products: The major products are typically hydrocarbons formed by the reduction of organic halides.
Substitution Products: Products vary depending on the electrophile used in the reaction.
Scientific Research Applications
Tributyl[1-(phenylsulfanyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a tool in medicinal chemistry.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tributyl[1-(phenylsulfanyl)butyl]stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various reactions, such as hydrogen atom transfer or radical addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reducing properties.
Vinyl Tributyltin: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl[1-(phenylsulfanyl)butyl]stannane is unique due to the presence of the phenylsulfanyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such functionality is desired .
Properties
CAS No. |
156943-58-7 |
|---|---|
Molecular Formula |
C22H40SSn |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
tributyl(1-phenylsulfanylbutyl)stannane |
InChI |
InChI=1S/C10H13S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,2-3H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
NANJECBCHAWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
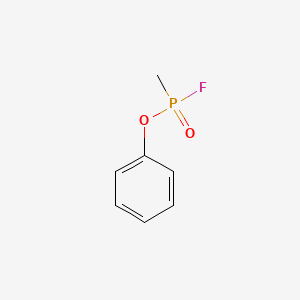


![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

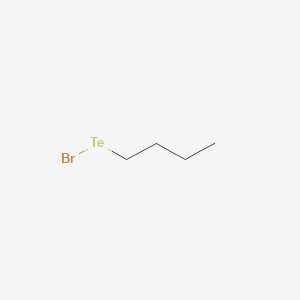
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
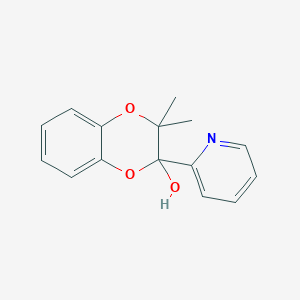
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
